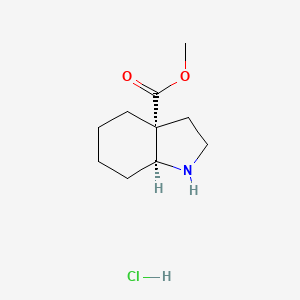

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound with a complex structure that belongs to the class of octahydroindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves several steps. One common method includes the preparation of intermediates such as 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to obtain 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to the final product using methanol and palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, cost-effective, and scalable, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride can be compared with other similar compounds such as mesembrine and mesembrenone, which are also octahydroindole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique features of this compound make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate; hydrochloride (commonly referred to as octahydroindole carboxylate) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of octahydroindole derivatives has been extensively studied. A notable method involves the alkylation of protected derivatives of octahydroindole-2-carboxylic acid. The resulting compounds exhibit high yields and selectivity in their synthesis processes. For instance, the use of specific reagents such as sodium methoxide in methanol has been shown to facilitate the formation of enantiomerically pure derivatives with significant biological activity .

2.1 Antihypertensive Effects

One of the prominent biological activities associated with octahydroindole derivatives is their antihypertensive effect. Research indicates that these compounds can act as angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are crucial in managing hypertension by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The incorporation of octahydroindole into peptide structures enhances their affinity for ACE receptors due to improved hydrophobic interactions .

2.2 Neuroprotective Properties

Octahydroindole derivatives have also been explored for their neuroprotective properties. Studies have demonstrated that these compounds can inhibit prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. By inhibiting POP, octahydroindole derivatives may help in preserving cognitive function and preventing neurotoxicity associated with amyloid-beta accumulation .

2.3 Analgesic and Anti-inflammatory Effects

Research has shown that octahydroindole derivatives exhibit analgesic and anti-inflammatory effects. These compounds have been tested in various animal models for pain relief and reduction of inflammation markers. The mechanism behind this activity may involve modulation of pain pathways and cytokine release during inflammatory responses .

3.1 Case Study: ACE Inhibition

A study conducted on a series of octahydroindole derivatives demonstrated significant ACE inhibitory activity with IC50 values ranging from 0.5 to 5 µM. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indole ring enhance binding affinity to the ACE active site .

3.2 Case Study: Neuroprotection

In a neuroprotection study involving mouse models of Alzheimer's disease, administration of octahydroindole derivatives resulted in a marked decrease in cognitive decline as measured by the Morris water maze test. The treated group showed improved memory retention compared to controls .

4. Research Findings Summary

| Biological Activity | Mechanism | Significance |

|---|---|---|

| Antihypertensive | ACE inhibition | Management of hypertension |

| Neuroprotective | POP inhibition | Potential treatment for Alzheimer's |

| Analgesic | Modulation of pain pathways | Pain management and anti-inflammatory effects |

5. Conclusion

Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate; hydrochloride exhibits promising biological activities across various therapeutic areas including hypertension management and neuroprotection. Ongoing research into its pharmacological properties may lead to new drug development opportunities targeting cardiovascular and neurodegenerative diseases.

This compound's versatility underscores the importance of continued exploration into its mechanisms and potential applications within medicinal chemistry and pharmacology.

Properties

IUPAC Name |

methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRZOWQWTJWLGR-KXNXZCPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCCC1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.